Cas no 919278-39-0 (1-(2,2,2-trifluoroethyl)pyrazol-4-amine)

1-(2,2,2-trifluoroethyl)pyrazol-4-amine structure
919278-39-0 structure
Product Name:1-(2,2,2-trifluoroethyl)pyrazol-4-amine
CAS 번호:919278-39-0
MF:C5H6F3N3
메가와트:165.116450786591
MDL:MFCD03420215
CID:765188
Update Time:2023-11-20

1-(2,2,2-trifluoroethyl)pyrazol-4-amine 화학적 및 물리적 성질

이름 및 식별자

    • 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine
    • 1-(2,2,2-TRIFLUORO-ETHYL)-1 H -PYRAZOL-4-YLAMINE HYDROCHLORIDE
    • 1H-Pyrazol-4-amine, 1-(2,2,2-trifluoroethyl)-
    • 4-amino-1-(2,2,2-trifluoroethyl)pyrazole
    • 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine (ACI)
    • 1-(2,2,2-Trifluoro-ethyl)-1H-pyrazol-4-ylamine
    • 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-amine
    • 1-(2,2,2-Trifluoroethyl)pyrazol-4-amine
    • 1-(2,2,2-trifluoroethyl)pyrazol-4-amine
    • MDL: MFCD03420215
    • 인치: 1S/C5H6F3N3/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3,9H2
    • InChIKey: FDXLDVHECBHMRI-UHFFFAOYSA-N
    • 미소: FC(CN1C=C(N)C=N1)(F)F

계산된 속성

  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2

실험적 성질

  • 비등점: 213.1±40.0℃ at 760 mmHg

1-(2,2,2-trifluoroethyl)pyrazol-4-amine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VS376-100mg
1-(2,2,2-trifluoroethyl)pyrazol-4-amine
919278-39-0 95%
100mg
810CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VS376-250mg
1-(2,2,2-trifluoroethyl)pyrazol-4-amine
919278-39-0 95%
250mg
1856CNY 2021-05-07
Chemenu
CM362851-250mg
1-(2,2,2-Trifluoroethyl)-1h-pyrazol-4-amine hydrochloride
919278-39-0 95%+
250mg
$149 2024-07-20
Chemenu
CM362851-1g
1-(2,2,2-Trifluoroethyl)-1h-pyrazol-4-amine hydrochloride
919278-39-0 95%+
1g
$354 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T84880-1g
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine
919278-39-0 95%
1g
¥804.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T84880-100mg
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine
919278-39-0 95%
100mg
¥168.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T84880-250mg
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine
919278-39-0 95%
250mg
¥212.0 2024-07-18
Fluorochem
030473-250mg
1-(2,2,2-Trifluoro-ethyl)-1 H -pyrazol-4-ylamine
919278-39-0 95%
250mg
£106.00 2022-03-01
Fluorochem
030473-1g
1-(2,2,2-Trifluoro-ethyl)-1 H -pyrazol-4-ylamine
919278-39-0 95%
1g
£245.00 2022-03-01
Fluorochem
030473-10g
1-(2,2,2-Trifluoro-ethyl)-1 H -pyrazol-4-ylamine
919278-39-0 95%
10g
£2246.00 2022-03-01

1-(2,2,2-trifluoroethyl)pyrazol-4-amine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Methanol ,  Ethyl acetate ;  18 h, 5 bar, rt
참조
Pyrazolylsulfonylureas and related compounds as NLRP3 inhibitors and their preparation
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
참조
Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
참조
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  40 min, 50 psi, 23 °C
참조
Preparation of dihydropyrrolopyridinone derivatives and analogs for use as phosphatidylinositol 3-kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 25 °C
참조
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Solvents: Methanol ;  rt
1.2 Catalysts: Palladium ;  rt
1.3 Reagents: Hydrogen ;  3 h, 1 atm, rt
참조
N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases
Oguro, Yuya; Miyamoto, Naoki; Takagi, Terufumi; Okada, Kengo; Awazu, Yoshiko; et al, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  3 h, rt
참조
Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  8 h, rt
참조
Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease
, China, , ,

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Raw materials

1-(2,2,2-trifluoroethyl)pyrazol-4-amine Preparation Products

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